methyl (E)-2-(6-methylnaphthalen-2-yl)diazene-1-carboxylate
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Overview
Description
Methyl (E)-2-(6-methylnaphthalen-2-yl)diazene-1-carboxylate is an organic compound that belongs to the class of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are often used in dyes and pigments due to their vivid colors. This particular compound features a naphthalene ring, which is a polycyclic aromatic hydrocarbon, making it potentially useful in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (E)-2-(6-methylnaphthalen-2-yl)diazene-1-carboxylate typically involves the following steps:
Diazotization: The starting material, 6-methylnaphthalene, is first converted to its corresponding diazonium salt using sodium nitrite (NaNO2) and hydrochloric acid (HCl) at low temperatures.
Coupling Reaction: The diazonium salt is then reacted with methyl ester of an appropriate carboxylic acid under basic conditions to form the azo compound.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale diazotization and coupling reactions, with careful control of reaction conditions to ensure high yield and purity. Continuous flow reactors might be used to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of nitro or nitroso derivatives.
Reduction: Reduction of the azo group (N=N) can yield amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are often used.
Substitution: Electrophilic substitution reactions typically require a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted naphthalene derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: May serve as a probe or marker in biochemical assays.
Medicine: Potential use in drug development due to its unique structural properties.
Industry: Utilized in the production of dyes, pigments, and other colorants.
Mechanism of Action
The mechanism of action of methyl (E)-2-(6-methylnaphthalen-2-yl)diazene-1-carboxylate involves its interaction with molecular targets through its azo group. The compound can undergo various chemical transformations, influencing biological pathways and chemical reactions. The specific molecular targets and pathways would depend on the context of its application.
Comparison with Similar Compounds
Similar Compounds
Methyl (E)-2-(naphthalen-2-yl)diazene-1-carboxylate: Lacks the methyl group on the naphthalene ring.
Methyl (E)-2-(phenyl)diazene-1-carboxylate: Contains a phenyl ring instead of a naphthalene ring.
Methyl (E)-2-(4-methylnaphthalen-2-yl)diazene-1-carboxylate: Methyl group is positioned differently on the naphthalene ring.
Uniqueness
Methyl (E)-2-(6-methylnaphthalen-2-yl)diazene-1-carboxylate is unique due to the specific positioning of the methyl group on the naphthalene ring, which can influence its chemical reactivity and physical properties. This structural uniqueness can lead to distinct applications and behaviors compared to similar compounds.
Properties
Molecular Formula |
C13H12N2O2 |
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Molecular Weight |
228.25 g/mol |
IUPAC Name |
methyl N-(6-methylnaphthalen-2-yl)iminocarbamate |
InChI |
InChI=1S/C13H12N2O2/c1-9-3-4-11-8-12(6-5-10(11)7-9)14-15-13(16)17-2/h3-8H,1-2H3 |
InChI Key |
DETFHAJKEVDECZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C=C2)N=NC(=O)OC |
Origin of Product |
United States |
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